molecular formula C11H14BrNO B290963 N-(4-bromo-3-methylphenyl)butanamide

N-(4-bromo-3-methylphenyl)butanamide

Cat. No.: B290963
M. Wt: 256.14 g/mol
InChI Key: XFMMZKUDKVAEPA-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)butanamide is an aromatic amide derivative characterized by a phenyl ring substituted with a bromo group at the para position and a methyl group at the meta position.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)butanamide

InChI

InChI=1S/C11H14BrNO/c1-3-4-11(14)13-9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

XFMMZKUDKVAEPA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison of N-(4-bromo-3-methylphenyl)butanamide with structurally related compounds, focusing on molecular features, synthesis, and biological activities.

Structural and Functional Analogues

Table 1: Key Properties of this compound and Related Compounds
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Activity Synthesis Method Key References
This compound (Target) C₁₁H₁₄BrNO 256.14 (calc) 4-Bromo-3-methylphenyl, butanamide chain Not explicitly reported Not specified
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide C₁₂H₁₀BrN₃O 292.14 Pyrazine-2-carboxamide group Antibacterial (XDR S. Typhi), alkaline phosphatase inhibition Suzuki coupling
N-(2-Bromo-4-methylphenyl)-4-phenylbutanamide C₁₇H₁₈BrNO 332.23 2-Bromo-4-methylphenyl, 4-phenylbutanamide No activity reported Not detailed
N-(3-Acetylphenyl)-4-(4-chloro-2-methylphenoxy)-butanamide C₁₉H₂₁ClN₂O₃ 368.83 Acetylphenyl, phenoxy-modified butanamide Structural analysis only Not specified
N-(4-Butanoyl-3-hydroxyphenyl)butanamide C₁₄H₁₉NO₃ 249.30 Hydroxyl, butanoyl groups Crystallographic study (planar arrangement via H-bonding) Molecular rearrangement
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) C₁₉H₂₁N₂O₂ 325.38 Quinolyl ether, ethynyl substituent Tubulin inhibition (fungicides) Patent-based synthesis

Structure-Activity Relationships (SAR)

  • Substituent Position : Bromine at the para position (as in the target compound) may improve steric compatibility with enzyme active sites compared to ortho-substituted analogs (e.g., N-(2-bromo-4-methylphenyl)-4-phenylbutanamide) .
  • Heterocyclic vs. Aliphatic Chains : Pyrazine-2-carboxamide derivatives show superior antibacterial activity over simple butanamides, highlighting the role of aromatic heterocycles in target engagement .
  • Hydrogen Bonding: Hydroxyl and carbonyl groups (e.g., in N-(4-Butanoyl-3-hydroxyphenyl)butanamide) enhance molecular rigidity and crystal packing efficiency .

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